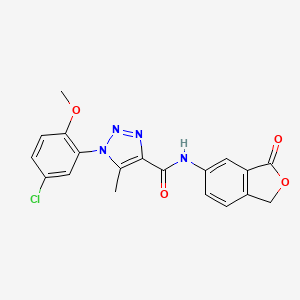

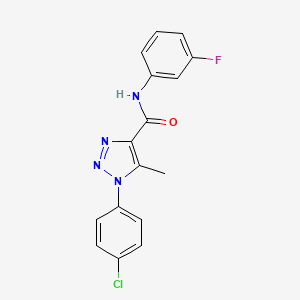

![molecular formula C16H13N3O5S2 B2756060 Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate CAS No. 329903-03-9](/img/structure/B2756060.png)

Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a thiophene derivative with other organic compounds. For example, benzo[b]thiophene-diaryl urea derivatives have been synthesized through a hybrid pharmacophore approach . The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of K2CO3 at room temperature produced benzo[b]thiophene-2-carboxylate derivatives .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a thiazole ring, which is a five-membered ring with one nitrogen and one sulfur atom . It also contains a benzo[b]thiophene group, which is a fused ring system containing a benzene ring and a thiophene ring .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis and characterization of fluorescent nitrobenzoyl polythiophenes, including derivatives related to Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate, highlight the electrochemical properties and fluorescence of these compounds. Such properties are significant for applications in material science, including sensing and optoelectronics (Coelho et al., 2015).

Heterocyclic Synthesis

- Research on heterocyclic synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrates an approach to creating polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This work underscores the versatility of Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate in synthesizing a wide array of heterocyclic compounds, which could have implications in pharmaceutical development and organic chemistry (Mohareb et al., 2004).

Pharmacological Potential

- Studies have explored the anti-rheumatic potential of Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes. Such research indicates the compound's potential in developing treatments for rheumatic diseases, highlighting its pharmacological applications (Sherif & Hosny, 2014).

Novel Compounds and Anticancer Agents

- The synthesis of new benzothiazole acylhydrazones as anticancer agents includes derivatives of Ethyl 2-(2-(5-nitrobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate. This area of research contributes to the ongoing search for effective anticancer drugs, showcasing the chemical's utility in medicinal chemistry (Osmaniye et al., 2018).

Direcciones Futuras

The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the biological activities observed for similar thiazole derivatives, it could be of interest in the development of new pharmaceuticals .

Propiedades

IUPAC Name |

ethyl 2-[2-[(5-nitro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O5S2/c1-2-24-14(20)7-10-8-25-16(17-10)18-15(21)13-6-9-5-11(19(22)23)3-4-12(9)26-13/h3-6,8H,2,7H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHLLCCUEQJTSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2755978.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)

![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxyquinoline-3-carboxamide](/img/structure/B2755990.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2755995.png)

![N-(6-Aminohexyl)-2-[6-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-4-oxoquinazolin-3-yl]acetamide;hydrochloride](/img/structure/B2755998.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acrylamide](/img/structure/B2756000.png)